molecular formula C24H22N2O2 B4399709 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide

Cat. No. B4399709
M. Wt: 370.4 g/mol
InChI Key: WWUFVEICLYNTLN-UHFFFAOYSA-N
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Description

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide, also known as AD-03807, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzazepines, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide involves the modulation of various neurotransmitters in the brain. It acts as an antagonist at the dopamine D2 receptor and a partial agonist at the serotonin 5-HT1A receptor, which leads to the enhancement of serotonin and norepinephrine levels in the brain. This, in turn, leads to the alleviation of symptoms associated with depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the levels of serotonin and norepinephrine in the brain, which leads to the alleviation of symptoms associated with depression and anxiety. It has also been shown to exhibit inhibitory effects on the nociceptive responses, which makes it a potential candidate for the development of analgesics.

Advantages and Limitations for Lab Experiments

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide has several advantages for lab experiments. It exhibits high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potential candidate for the development of antipsychotic agents. It also exhibits inhibitory effects on the nociceptive responses, which makes it a potential candidate for the development of analgesics. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

For the study of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide include the development of more water-soluble analogs, the study of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other disorders.

Scientific Research Applications

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential as an antipsychotic agent, as it exhibits high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. It has also been studied for its potential as an antidepressant, as it enhances the levels of serotonin and norepinephrine in the brain. Moreover, this compound has been studied for its potential as an analgesic, as it exhibits inhibitory effects on the nociceptive responses.

properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-6-5-8-20(14-16)24(28)25-21-13-12-19-11-10-18-7-3-4-9-22(18)26(17(2)27)23(19)15-21/h3-9,12-15H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUFVEICLYNTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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